molecular formula C87H133N25O26S B12368307 CD36 Peptide P (139-155), Cys conjugated

CD36 Peptide P (139-155), Cys conjugated

Cat. No.: B12368307
M. Wt: 1977.2 g/mol
InChI Key: NJZRTDDFCLDHMK-VKXXUPAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CD36 Peptide P (139-155), Cys conjugated is a synthetic peptide derived from the CD36 protein, which is a receptor involved in various cellular processes including lipid metabolism, inflammation, and immune response. This peptide is conjugated with cysteine to enhance its stability and functionality. It is primarily used in scientific research to study the interactions and functions of the CD36 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CD36 Peptide P (139-155), Cys conjugated involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected.

    Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, and stringent quality control measures are implemented to meet research-grade standards.

Chemical Reactions Analysis

Types of Reactions

CD36 Peptide P (139-155), Cys conjugated can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: The peptide can participate in substitution reactions, particularly at the cysteine residue.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkylating agents such as iodoacetamide.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Regeneration of free thiol groups.

    Substitution: Alkylated cysteine residues.

Scientific Research Applications

CD36 Peptide P (139-155), Cys conjugated is widely used in scientific research due to its ability to modulate the activity of the CD36 receptor. Some key applications include:

    Chemistry: Studying peptide synthesis, modification, and interactions.

    Biology: Investigating the role of CD36 in lipid metabolism, inflammation, and immune response.

    Medicine: Exploring potential therapeutic targets for diseases such as atherosclerosis, diabetes, and cancer.

    Industry: Developing diagnostic tools and assays for CD36-related research.

Mechanism of Action

The mechanism of action of CD36 Peptide P (139-155), Cys conjugated involves its interaction with the CD36 receptor. By binding to specific sites on the receptor, the peptide can either enhance or inhibit the receptor’s activity. This modulation affects various cellular pathways, including lipid uptake, inflammatory signaling, and immune response. The cysteine conjugation enhances the peptide’s stability and binding affinity, making it a valuable tool for studying CD36 functions.

Comparison with Similar Compounds

CD36 Peptide P (139-155), Cys conjugated can be compared with other peptides derived from the CD36 protein or other receptors involved in similar pathways. Some similar compounds include:

    CD36 Peptide P (139-155): The non-conjugated version of the peptide.

    CD36 Peptide P (1-20): Another fragment of the CD36 protein.

    Thrombospondin-derived peptides: Peptides that interact with CD36 and modulate its activity.

The uniqueness of this compound lies in its cysteine conjugation, which enhances its stability and functionality, making it a more effective tool for research applications.

Properties

Molecular Formula

C87H133N25O26S

Molecular Weight

1977.2 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C87H133N25O26S/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-/m0/s1

InChI Key

NJZRTDDFCLDHMK-VKXXUPAPSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N

Origin of Product

United States

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